

Structural Properties of Amidated Octapeptides Containing Met-Met

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Compound of Interest

Compound Name: *H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH₂*

CAS No.: 137362-30-2

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Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Peptide Therapeutics Developers

Executive Summary: The Met-Met Motif as a Structural Switch

In peptide engineering, the inclusion of a contiguous Methionine-Methionine (Met-Met) motif within an amidated octapeptide scaffold creates a unique "structural switch." Unlike aliphatic hydrophobic residues (Leu, Val, Ile) that serve purely as structural anchors, the Met-Met motif introduces redox-sensitivity and sulfur-mediated flexibility.

C-terminal amidation (

) is critical in this context. It neutralizes the C-terminal carboxylate charge, thereby stabilizing secondary structures (particularly

-helices) via dipole moment alignment and preventing charge repulsion in self-assembling systems.

This guide explores how the interplay between the hydrophobic Met-Met core and the stabilizing C-terminal amide governs folding, aggregation, and oxidative responsiveness.

Structural Mechanics of the Met-Met Motif

The Sulfur-Sulfur Interaction

The Met-Met sequence is not merely two hydrophobic residues side-by-side. The sulfur atoms in the thioether side chains exhibit unique non-covalent interactions:

- **S...S Interactions:** In the native state, the sulfur atoms can engage in face-to-face or face-to-edge interactions, contributing to a "sticky" hydrophobic patch that promotes self-assembly.
- **Flexibility:** The methylene bridges () give Met high conformational entropy compared to branched amino acids (Val, Ile). This allows the Met-Met motif to act as a flexible hinge that can adapt to different binding interfaces or packing arrangements.

Secondary Structure Propensities

The structural fate of an amidated Met-Met octapeptide depends heavily on the solvent environment and the flanking residues:

Environment	Dominant Structure	Mechanism
Aqueous Solution	Random Coil / Dynamic Aggregate	Met-Met is hydrophobic but flexible. Without a rigid scaffold, the peptide fluctuates. Amidation prevents charge repulsion, encouraging loose aggregation.
Membrane / Micelle	-Helix	The C-terminal amide stabilizes the helix dipole. The Met-Met motif inserts into the lipid bilayer, anchoring the helix.
High Concentration	-Sheet (Amyloid-like)	Met-Met motifs stack via hydrophobic interactions (zipper effect), driving fibrillization. This is analogous to the Met35 region in Amyloid-.

The Redox Switch: Oxidation-Induced Unfolding

The most critical feature of Met-Met peptides is their sensitivity to Reactive Oxygen Species (ROS).

Mechanism of Action

Upon exposure to oxidants (e.g.,

), the hydrophobic Methionine thioether (

) is converted to the hydrophilic Methionine Sulfoxide (

).

- Native State (Met-Met): Hydrophobic, prone to

-sheet aggregation or helix membrane insertion.

- Oxidized State (MetO-MetO): Highly polar. The introduction of oxygen atoms disrupts the hydrophobic core, causing:
 - Helix Unraveling: Loss of membrane anchor.
 - Fibril Disassembly: Disruption of the hydrophobic steric zipper.

Visualization of the Redox Pathway

The following diagram illustrates the structural transition of a Met-Met octapeptide under oxidative stress.



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Caption: Figure 1: The Met-Met Redox Switch. Oxidation converts the hydrophobic assembly into soluble monomers by altering side-chain polarity.

Experimental Protocols

Synthesis of C-Terminal Amidated Met-Met Peptides

Principle: Standard Solid Phase Peptide Synthesis (SPPS) using Rink Amide resin is required to generate the C-terminal amide.

Protocol:

- Resin Selection: Use Rink Amide MBHA resin (loading 0.5–0.7 mmol/g). This resin yields a peptide amide () upon cleavage.

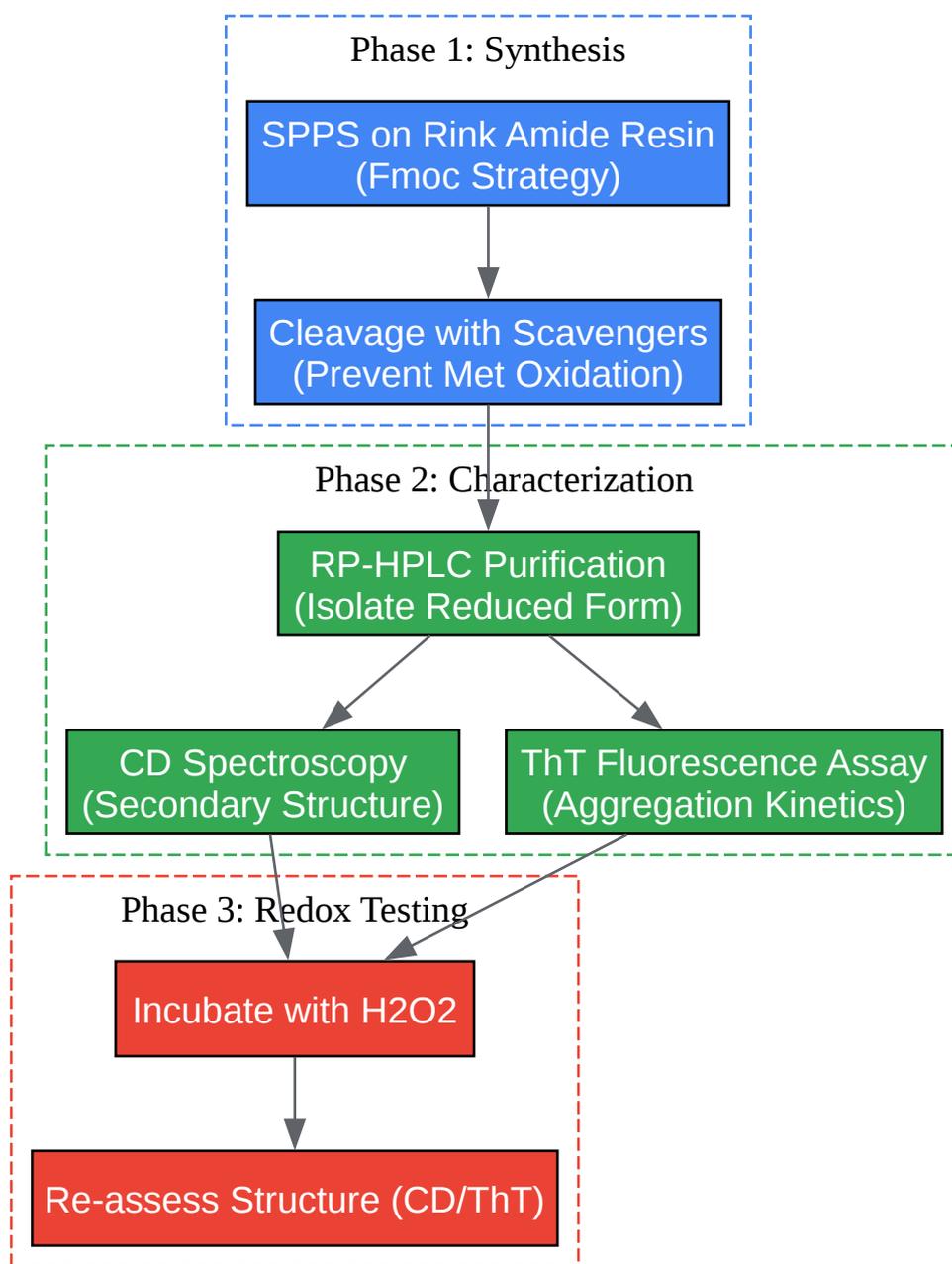
- **Coupling:** Use Fmoc-Met-OH with HBTU/DIEA activation. Note: For the Met-Met sequence, double coupling is recommended to ensure complete reaction due to the flexibility and potential steric bulk of the protecting groups.
- **Cleavage:** Treat with TFA/TIS/H₂O (95:2.5:2.5). Crucial: Add Ammonium Iodide (NH₄I) or Dimethyl Sulfide (DMS) as scavengers to prevent premature oxidation of Met to Met(O) during cleavage.
- **Purification:** RP-HPLC using a C18 column. Maintain acidic pH (0.1% TFA) to suppress oxidation.

Characterizing Structural Transitions

To validate the "Met-Met" structural properties, a multi-modal approach is necessary.

Method	Purpose	Expected Result (Native)	Expected Result (Oxidized)
Circular Dichroism (CD)	Secondary Structure	Minima at 208/222 nm (α-helix) or 218 nm (β-sheet).	Shift to 200 nm minimum (Random Coil).
Thioflavin T (ThT) Assay	Aggregation Kinetics	High fluorescence (Amyloid-like fibrils).	Low/No fluorescence (Disassembly).
LC-MS	Oxidation State	Mass	Mass Da (for two oxygens).

Experimental Workflow Visualization



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Caption: Figure 2: Workflow for synthesizing and validating the structural properties of Met-Met amidated peptides.

Case Study: Relevance to Bioactive Peptides

While specific "Met-Met octapeptides" are often de novo designed models, this structural logic applies to known bioactive peptides:

- CCK-8 (Cholecystokinin-8): Sequence Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂.^[1]
 - Although the Mets are not contiguous, CCK-8 relies on the C-terminal amide for high-affinity GPCR binding. Oxidation of the Met residues destroys bioactivity by altering the conformation required for the receptor pocket ^[1].

- Amyloid-

(35-Met Region):

- The Met₃₅ residue in A

is a key driver of aggregation. Model peptides containing Met-Met motifs are used to simulate this hydrophobic clustering. Oxidation of these motifs has been shown to inhibit fibrillization, validating the "Redox Switch" concept ^[2].

Conclusion

Amidated octapeptides containing the Met-Met motif represent a versatile scaffold for responsive materials. The C-terminal amidation provides the necessary baseline stability for secondary structure formation, while the Met-Met motif acts as a tunable sensor that shifts the peptide from an aggregated/helical state to a disordered state upon oxidation. This property is highly valuable for designing redox-responsive drug delivery systems and understanding oxidative stress mechanisms in neurodegenerative diseases.

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